Roche 28-2653
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Roche 28-2653 is a synthetic inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP2, MMP9, and membrane type 1-MMP . These enzymes are responsible for the degradation of the extracellular matrix, which is a critical process in tumor growth and metastasis. This compound has shown significant potential in reducing tumor growth and prolonging survival in various cancer models .
Preparation Methods
Synthetic Routes and Reaction Conditions
Roche 28-2653 is synthesized through a series of chemical reactions involving the formation of pyrimidine-2,4,6-triones . The synthetic route typically involves the condensation of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of high-efficiency reactors and purification systems to ensure the consistent quality of the final product. The industrial production methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Roche 28-2653 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Scientific Research Applications
Roche 28-2653 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.
Biology: Employed in biological research to investigate the role of MMPs in cell migration, invasion, and metastasis.
Mechanism of Action
Roche 28-2653 exerts its effects by selectively inhibiting the catalytic activity of matrix metalloproteinases, particularly MMP2, MMP9, and membrane type 1-MMP . These enzymes play a crucial role in the degradation of the extracellular matrix, which is essential for tumor growth and metastasis. By inhibiting these enzymes, this compound prevents the breakdown of the extracellular matrix, thereby reducing tumor growth and metastasis . The molecular targets and pathways involved include the inhibition of MMP activity and the subsequent reduction in cell migration and invasion .
Comparison with Similar Compounds
Roche 28-2653 is unique in its high selectivity for MMP2, MMP9, and membrane type 1-MMP compared to other MMP inhibitors . Similar compounds include:
Batimastat: Another MMP inhibitor with a broader spectrum of activity but lower selectivity.
Prinomastat: An MMP inhibitor with similar applications but different pharmacokinetic properties.
Marimastat: A broad-spectrum MMP inhibitor with applications in cancer therapy but with different side effect profiles.
This compound stands out due to its high selectivity and efficacy in reducing tumor growth and prolonging survival in preclinical models .
Properties
Molecular Formula |
C27H24N4O5 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
3-[4-(4-nitrophenyl)piperazin-1-yl]-3-(4-phenylphenyl)piperidine-2,4,6-trione |
InChI |
InChI=1S/C27H24N4O5/c32-24-18-25(33)28-26(34)27(24,21-8-6-20(7-9-21)19-4-2-1-3-5-19)30-16-14-29(15-17-30)22-10-12-23(13-11-22)31(35)36/h1-13H,14-18H2,(H,28,33,34) |
InChI Key |
VWJFDSFQMZGQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3(C(=O)CC(=O)NC3=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.